4,6-Dichloro-3-(4-ethylphenyl)pyridazine

Description

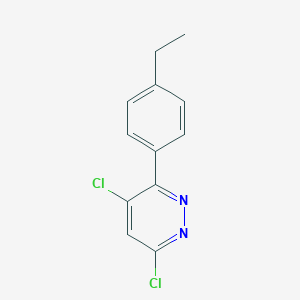

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-3-(4-ethylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-16-12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHATZJPLINNXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598507 | |

| Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151192-66-4 | |

| Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro 3 4 Ethylphenyl Pyridazine

Nucleophilic Displacement Reactions at Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for 4,6-dichloro-3-(4-ethylphenyl)pyridazine. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring significantly activates the carbon atoms bonded to the chlorine atoms, facilitating attack by nucleophiles.

The pyridazine ring is an electron-deficient system, which makes the chlorine-bearing carbons (C-4 and C-6) highly electrophilic and thus prone to attack by nucleophiles. This reactivity is a cornerstone of pyridazine chemistry, allowing for the substitution of the chloro groups with a variety of nucleophiles, including amines, alkoxides, and thiols. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing pyridazine core.

In nucleophilic aromatic substitution reactions on dichlorodiazines like dichloropyridazines and dichloropyrimidines, regioselectivity is a critical consideration. wuxiapptec.comnih.gov For 4,6-dichloropyridazine derivatives, substitution often occurs preferentially at the C-4 position over the C-6 position. researchgate.netmdpi.com This selectivity is governed by a combination of electronic and steric factors. The C-4 position is generally more electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (at N-5, if numbered that way, but generally the nitrogen atoms influence the entire ring) and the substituent at the C-3 position.

Computational studies on related heterocyclic systems, such as 2,4-dichloropyrimidines, often show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C-4 position, indicating it as the kinetically favored site for nucleophilic attack. wuxiapptec.comwuxiapptec.com Consequently, monosubstitution reactions with one equivalent of a nucleophile typically yield the 4-substituted-6-chloro-3-(4-ethylphenyl)pyridazine as the major product. Achieving substitution at the C-6 position usually requires forcing conditions or the use of a pre-functionalized substrate where the C-4 position is blocked.

Table 1: Regioselective Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Major Product |

| Aniline | Base (e.g., K₂CO₃), Heat | 4-(Phenylamino)-6-chloro-3-(4-ethylphenyl)pyridazine |

| Methanol | NaOMe, MeOH | 4-Methoxy-6-chloro-3-(4-ethylphenyl)pyridazine |

| Hydrazine (B178648) | N₂H₄·H₂O, Ethanol | 4-Hydrazinyl-6-chloro-3-(4-ethylphenyl)pyridazine |

| Ethanethiol | NaSEt, DMF | 4-(Ethylthio)-6-chloro-3-(4-ethylphenyl)pyridazine |

Electrophilic Aromatic Substitution on the Pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the pyridazine core highly resistant to electrophilic aromatic substitution (EAS). wikipedia.org The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles such as nitronium (NO₂⁺) or bromonium (Br⁺) ions. minia.edu.eg Furthermore, under the acidic conditions often required for EAS reactions, the basic nitrogen atoms can be protonated, further increasing the ring's deactivation. wikipedia.org

Therefore, electrophilic attack is highly unlikely to occur on the pyridazine ring of this compound. Instead, any EAS reaction would preferentially occur on the comparatively electron-rich 4-ethylphenyl substituent. The ethyl group is an activating, ortho-, para-director, meaning electrophiles would be directed to the positions ortho to the ethyl group (C-3' and C-5') on the phenyl ring.

Transformations of the 4-Ethylphenyl Substituent

The 4-ethylphenyl group attached at the C-3 position of the pyridazine ring offers opportunities for further chemical modification. Standard transformations applicable to alkylbenzene derivatives can be employed, assuming the reagents used are compatible with the dichloropyridazine core.

Potential transformations include:

Benzylic Oxidation: The ethyl group can be oxidized at the benzylic position. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could convert the ethyl group into a carboxylic acid group, yielding 4-(4,6-dichloropyridazin-3-yl)benzoic acid. Milder oxidation could potentially lead to the corresponding acetyl derivative, 1-(4-(4,6-dichloropyridazin-3-yl)phenyl)ethan-1-one.

Benzylic Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom at the benzylic position to form 4,6-dichloro-3-(4-(1-bromoethyl)phenyl)pyridazine. This product can then serve as a precursor for further nucleophilic substitutions at the side chain.

Potential for Further Derivatization and Scaffold Expansion

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The two chlorine atoms act as handles for sequential or one-pot reactions to construct fused-ring structures, which are of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org

One of the most important applications of dichloropyridazine scaffolds is in the synthesis of fused bicyclic heterocycles. liberty.edu The reaction of this compound with binucleophiles like hydrazine can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. documentsdelivered.comamanote.com

The synthetic sequence typically begins with the regioselective nucleophilic substitution of the more reactive C-4 chlorine by hydrazine hydrate (B1144303). This reaction forms the intermediate 4-hydrazinyl-6-chloro-3-(4-ethylphenyl)pyridazine. Subsequent intramolecular cyclization, often promoted by heating, involves the nucleophilic attack of the terminal amino group of the hydrazinyl moiety onto the C-5 carbon of the pyridazine ring, with concomitant displacement of the C-6 chlorine atom (via an addition-elimination mechanism or related pathway), to yield the fused pyrazolo[3,4-d]pyridazine ring system. This creates a scaffold that is a key component in various biologically active molecules.

Table 2: Fused Ring System Synthesis

| Starting Material | Reagent | Intermediate | Final Product |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Hydrazinyl-6-chloro-3-(4-ethylphenyl)pyridazine | 4-Chloro-7-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyridazine |

Formation of Organometallic Complexes Involving this compound Remains an Unexplored Area of Research

Despite a comprehensive search of scientific literature and patent databases, no specific research detailing the formation of organometallic complexes directly from this compound has been identified. While the broader class of dichloropyridazines and other dichloroheteroarenes are known to participate in various palladium-catalyzed cross-coupling reactions—such as Suzuki, Negishi, and Kumada couplings—which inherently involve the formation of transient organometallic intermediates, dedicated studies on the synthesis, isolation, and characterization of stable organometallic complexes derived from this specific pyridazine derivative appear to be absent from the public domain.

Organometallic complexes are crucial in modern synthetic chemistry, serving as key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the two chlorine atoms on the pyridazine ring of this compound would theoretically allow for oxidative addition to a low-valent transition metal center, such as palladium(0) or nickel(0), to form an organometallic complex. This step is the foundation of widely utilized cross-coupling methodologies.

The general mechanism for such transformations involves the insertion of a metal catalyst into the carbon-chlorine bond of the pyridazine. This would be followed by a transmetalation step with an organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The specifics of these intermediates, including their stability and spectroscopic characteristics, are subjects of detailed research for many related heterocyclic systems.

However, the absence of specific data for this compound means that any discussion on the formation of its organometallic complexes would be purely speculative and based on analogies with similar structures. Without experimental evidence, it is not possible to provide detailed research findings or construct the data tables as requested. This indicates a potential gap in the current body of chemical research and suggests an opportunity for future investigation into the organometallic chemistry of this particular compound.

Structure Activity Relationship Sar Studies of 4,6 Dichloro 3 4 Ethylphenyl Pyridazine Analogues

Importance of the Pyridazine (B1198779) Ring System in Biological Activities

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that are pivotal for its diverse biological activities. nih.govresearchgate.net Its inherent polarity and capacity for hydrogen bonding are key to its function. The two nitrogen atoms can act as hydrogen bond acceptors, facilitating robust interactions with biological targets. nih.gov This dual hydrogen-bonding capacity can be crucial for the molecular recognition process at the active sites of enzymes and receptors. nih.gov

The biological significance of the pyridazine core is underscored by its presence in a variety of pharmacologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties. researchgate.net

Influence of Halogen Substitution (Dichloro Moiety) on Pharmacological Profile

The introduction of two chlorine atoms at the 4 and 6 positions of the pyridazine ring in 4,6-dichloro-3-(4-ethylphenyl)pyridazine has a profound impact on its pharmacological profile. Halogen atoms, particularly chlorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

The electron-withdrawing nature of the chlorine atoms significantly influences the electronic distribution within the pyridazine ring. This can alter the pKa of the nitrogen atoms, thereby affecting their ability to form hydrogen bonds. Moreover, the presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein, which can contribute to the binding affinity and selectivity of the compound.

The dichloro substitution pattern can also sterically influence the molecule's interaction with its biological target. The size and position of the chlorine atoms can either facilitate or hinder the optimal orientation of the molecule within a binding pocket, thus affecting its activity. In some cases, a dichloro substitution pattern has been observed to be synergistic for biological activity.

Role of the 4-Ethylphenyl Group in Modulating Activity

Positional Isomerism of the Phenyl Substituent (e.g., 3-position)

The attachment of the phenyl group at the 3-position of the pyridazine ring is crucial for orienting the substituent towards a specific region of the target's binding site. This positioning allows for potential hydrophobic and van der Waals interactions between the phenyl ring and nonpolar amino acid residues. The specific location of this bulky aromatic group is often a key factor in determining the selectivity and potency of pyridazine-based compounds.

Impact of the Ethyl Group at the para-Position

The ethyl group at the para-position of the phenyl ring further refines the molecule's interaction with its target. This small alkyl group can enhance the lipophilicity of the phenyl moiety, which may improve its ability to penetrate hydrophobic pockets within the binding site. The size and shape of the ethyl group are also important; it can provide additional van der Waals contacts and contribute to a more favorable binding orientation. The para-positioning of the ethyl group is often optimal for extending into a specific sub-pocket of the receptor, thereby increasing binding affinity.

Effects of Steric and Electronic Properties of the Phenyl Moiety

The electronic properties of the phenyl ring, subtly influenced by the electron-donating nature of the ethyl group, can affect cation-π or π-π stacking interactions with the receptor. The interplay of these steric and electronic factors is a key aspect of the structure-activity relationship, where even minor modifications can lead to significant changes in pharmacological effect.

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of this compound is a critical factor governing its interaction with its biological target. The rotational freedom around the single bond connecting the pyridazine and phenyl rings allows the molecule to adopt various conformations. The preferred conformation, which is the one with the lowest energy, will be the most populated and is likely the one that binds to the receptor.

The binding of the molecule to its receptor is a dynamic process involving a series of intermolecular interactions. These can include:

Hydrogen bonds: between the pyridazine nitrogen atoms and suitable donor/acceptor groups on the receptor.

Hydrophobic interactions: between the 4-ethylphenyl group and nonpolar regions of the binding site.

Halogen bonds: involving the chlorine atoms.

π-π stacking: between the aromatic rings of the ligand and the receptor.

Understanding these specific ligand-receptor interactions at a molecular level is crucial for the rational design of more potent and selective analogues.

Below is a summary of the key structural features and their contributions to the activity of this compound analogues:

| Structural Feature | Importance in Biological Activity |

| Pyridazine Ring | Core scaffold providing essential hydrogen bonding and π-stacking capabilities. |

| 4,6-Dichloro Moiety | Modulates lipophilicity, electronic properties, and can form halogen bonds. |

| 3-(4-Ethylphenyl) Group | Provides key hydrophobic interactions and orients the molecule in the binding pocket. |

| para-Ethyl Group | Enhances lipophilicity and provides additional van der Waals contacts. |

Significance of Bioactive Conformation

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. For kinase inhibitors based on the 3,6-disubstituted pyridazine scaffold, the bioactive conformation allows the molecule to fit precisely into the ATP-binding pocket of the target kinase. In silico studies have been instrumental in understanding the preferred spatial orientation of these inhibitors. For instance, the planarity of the pyridazine ring and the rotational freedom of the appended aryl group are significant determinants of binding affinity. The bioactive conformation is often stabilized by intramolecular and intermolecular interactions, including hydrogen bonds and van der Waals forces, with the amino acid residues of the kinase.

Hinge Interactions with Target Proteins

A pivotal interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. nih.govbiosolveit.denih.gov This interaction mimics the binding of the adenine (B156593) moiety of ATP. biosolveit.de For pyridazine-based inhibitors, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming crucial contacts with the backbone amide protons of the hinge residues. researchgate.netnih.gov

Studies on various 3,6-disubstituted pyridazines have demonstrated that the specific pattern of hydrogen bonding can influence both potency and selectivity. researchgate.netnih.gov The precise orientation of the pyridazine core within the ATP binding site, dictated by the substituents at the 3- and 6-positions, determines which nitrogen atoms of the pyridazine ring are optimally positioned to interact with the hinge.

Comparative SAR with Other Nitrogen Heterocycles (e.g., Pyrimidine (B1678525), Pyridine)

The choice of the central heterocyclic scaffold is a key element in the design of kinase inhibitors. The pyridazine core in this compound offers a distinct profile compared to other nitrogen-containing heterocycles like pyrimidine and pyridine (B92270).

Pyrimidine: The pyrimidine ring is a common scaffold in kinase inhibitors, also capable of forming hydrogen bonds with the hinge region. However, the arrangement of nitrogen atoms in pyridazine (1,2-diazine) versus pyrimidine (1,3-diazine) leads to different hydrogen bonding patterns and dipole moments, which can affect binding affinity and selectivity. SAR studies comparing these scaffolds have shown that in certain contexts, the pyridazine core can offer advantages in terms of potency or physicochemical properties. For instance, in a series of CDK2 inhibitors, pyridazine-containing compounds demonstrated potent activity. researchgate.netnih.gov

The dichlorinated nature of the pyridazine in this compound provides reactive sites for further chemical modification, allowing for the exploration of a wide chemical space to optimize interactions with the target kinase. The ethylphenyl group at the 3-position is also a critical component of the pharmacophore, likely occupying a hydrophobic pocket within the ATP-binding site. Variations of this group can significantly impact potency and selectivity.

Below are interactive data tables summarizing the structure-activity relationships of related pyridazine analogues from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors. nih.gov

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Analogues nih.gov

| Compound ID | R | X | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |

| 11e | H | O | 3.23 ± 0.12 | 5.34 ± 0.18 | 15.3 ± 0.58 |

| 11h | 4-F | O | 1.89 ± 0.07 | 2.15 ± 0.08 | 10.4 ± 0.41 |

| 11l | H | S | 0.88 ± 0.03 | 1.25 ± 0.04 | 8.76 ± 0.33 |

| 11m | 4-F | S | 0.43 ± 0.01 | 0.99 ± 0.03 | 6.45 ± 0.24 |

Table 2: CDK2 Inhibitory Activity of Selected Pyridazine Analogues nih.gov

| Compound ID | R | X | CDK2 IC₅₀ (nM) |

| 11e | H | O | 151 ± 6.16 |

| 11h | 4-F | O | 43.8 ± 1.79 |

| 11l | H | S | 55.6 ± 2.27 |

| 11m | 4-F | S | 20.1 ± 0.82 |

These tables illustrate that modifications to the substituents on the pyridazine core can lead to significant changes in biological activity. For instance, the presence of a fluorine atom at the 4-position of the phenyl ring and a sulfur atom in the linker generally resulted in increased potency against both cancer cell lines and the CDK2 enzyme. nih.gov

Computational Chemistry and Theoretical Characterization of 4,6 Dichloro 3 4 Ethylphenyl Pyridazine

Molecular Docking and Ligand-Protein Interaction Modeling

Identification of Key Interacting Residues and Binding Site Features

The identification of key interacting amino acid residues and the characterization of the binding site are fundamental to understanding the mechanism of action of a ligand. For pyridazine-containing compounds, interactions within a protein's binding pocket are often governed by a combination of hydrogen bonding and π-stacking.

The nitrogen atoms of the pyridazine (B1198779) ring can act as hydrogen bond acceptors, forming crucial interactions with donor residues in the binding site. nih.gov For instance, in an X-ray co-crystal structure of a pyridazine derivative with Human Rhinovirus 14 (HRV14), a pyridazine nitrogen atom was observed to engage in a hydrogen-bonding interaction with the protein backbone via a water molecule. nih.gov

Furthermore, the aromatic nature of the pyridazine ring allows for π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. nih.gov In the case of the HRV14 complex, the pyridazine ring was also found to π-stack with the phenol (B47542) ring of a tyrosine residue (Tyr197). nih.gov For a molecule like 4,6-dichloro-3-(4-ethylphenyl)pyridazine, the ethylphenyl group provides an additional aromatic ring that can participate in such interactions, potentially enhancing binding affinity.

Table 1: Potential Interacting Residues and Binding Site Features for Pyridazine Derivatives

| Interaction Type | Potential Amino Acid Residues | Moiety of this compound Involved |

|---|---|---|

| Hydrogen Bonding | Asparagine, Leucine (backbone N-H) | Pyridazine ring nitrogens |

| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Pyridazine ring, Phenyl ring |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide detailed information on the conformational changes of a ligand within a binding site and the stability of the protein-ligand complex. nih.gov

A typical MD simulation for a small molecule inhibitor bound to its target protein might be run for a duration such as 100 nanoseconds (ns) to ensure adequate sampling of the conformational space and to assess the stability of the interactions. nih.gov The stability of the complex is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation. nih.gov A stable binding is generally indicated by low and converging RMSD values for the ligand. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Provides a reasonable timescale to assess binding stability. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Key H-bond Occupancy | > 80% | Suggests a persistent and strong hydrogen bond interaction. |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govnih.gov

These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (H), and positive or negative ionizable features. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired features that are likely to be active. nih.gov This approach is instrumental in both virtual screening of existing compound collections and the de novo design of new chemical entities. nih.gov

Table 3: Hypothetical Pharmacophore Model for a Pyridazine-based Inhibitor

| Feature | Type | Location (Relative Coordinates) |

|---|---|---|

| 1 | Aromatic Ring (AR) | (0.0, 0.0, 0.0) |

| 2 | Hydrogen Bond Acceptor (HBA) | (1.2, 0.5, -0.2) |

| 3 | Hydrogen Bond Acceptor (HBA) | (-1.2, 0.5, -0.2) |

| 4 | Aromatic Ring (AR) | (3.5, -1.0, 0.5) |

Theoretical Prediction of Chemical Reactivity Descriptors

The chemical reactivity of a molecule can be theoretically predicted using methods based on Density Functional Theory (DFT). These calculations provide insights into the electronic properties of a molecule and can help to understand its behavior in chemical reactions. For halogenated pyridazine derivatives, DFT can be employed to study their susceptibility to nucleophilic substitution.

Table 4: Common Theoretical Chemical Reactivity Descriptors

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | ΔE | An indicator of chemical stability. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

Mechanistic Investigations of 4,6 Dichloro 3 4 Ethylphenyl Pyridazine at the Molecular Level in Vitro Studies

Identification and Validation of Molecular Targets

To determine the specific molecular interactions of a compound, a primary step involves screening against a panel of known biological targets, particularly those implicated in disease pathways.

Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Inhibition, NS2B-NS3 Protease)

Enzyme inhibition assays are fundamental in drug discovery to quantify the potency of a compound against a specific enzyme. For a compound like 4,6-Dichloro-3-(4-ethylphenyl)pyridazine, assays for kinases and proteases would be highly relevant.

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov Inhibition of VEGFR-2 kinase activity is a validated strategy in oncology. nih.gov An in vitro kinase assay would typically involve incubating recombinant human VEGFR-2 with a specific substrate and adenosine triphosphate (ATP). The ability of this compound to inhibit the phosphorylation of the substrate would be measured, often using luminescence-based or fluorescence-based detection methods. bpsbioscience.combpsbioscience.com The half-maximal inhibitory concentration (IC50) value would be determined to quantify its inhibitory potency.

NS2B-NS3 Protease Inhibition: The NS2B-NS3 protease is essential for the replication of flaviviruses, such as the dengue and Zika viruses. plos.orgnih.gov A common assay to evaluate inhibitors of this protease involves a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. areeo.ac.ir The reduction in fluorescence in the presence of the test compound would indicate inhibition of the protease. mdpi.com The IC50 value would be calculated to represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Modulation of Receptor Tyrosine Kinase Activity (e.g., EGFR)

Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cell proliferation and is a major target in cancer therapy. bpsbioscience.comnih.gov Similar to the VEGFR-2 assay, an in vitro kinase assay for EGFR would measure the ability of this compound to block the transfer of phosphate (B84403) from ATP to a substrate. nih.gov The selectivity of the compound would also be important, and it would ideally be tested against a panel of other kinases to determine its specificity for EGFR.

Cell-Based Functional Assays for Proliferation and Activity

Cell-based assays provide a more physiologically relevant context to evaluate the effects of a compound on cellular processes.

Inhibition of VEGF-Stimulated Endothelial Cell Proliferation

To assess the anti-angiogenic potential of a compound in a cellular context, its effect on endothelial cell proliferation is examined. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose. nih.gov These cells are stimulated with Vascular Endothelial Growth Factor (VEGF) to induce proliferation. eurofinsdiscovery.com The assay would measure the extent to which this compound can inhibit this VEGF-induced proliferation, typically quantified using methods that measure cell viability or DNA synthesis. nih.govmdpi.com

Assessment of Cytotoxic Activity in Cancer Cell Lines

The cytotoxic potential of a compound is its ability to kill cancer cells. This is a fundamental characteristic of many anticancer agents. The assessment would involve treating various cancer cell lines with increasing concentrations of this compound. After a defined incubation period, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. brieflands.commdpi.com The IC50 value is then determined for each cell line, representing the concentration of the compound that causes a 50% reduction in cell viability.

Investigation of Intracellular Signaling Pathway Modulation

To understand the mechanism of action of a compound within a cell, it is crucial to investigate its effects on intracellular signaling pathways. If initial assays suggest that this compound targets a specific kinase, such as VEGFR-2 or EGFR, subsequent studies would examine the downstream signaling events. Techniques like Western blotting would be used to measure the phosphorylation status of key signaling proteins in the respective pathways after treatment with the compound. This would confirm that the compound engages its target in a cellular environment and modulates the intended signaling cascade.

Examination of Epigenetic and Immune Effects

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vitro epigenetic and immune effects of the specific compound this compound. Despite extensive searches of scholarly databases and scientific publications, no studies were identified that directly investigate the impact of this compound on epigenetic mechanisms or its interactions with the immune system at a molecular level.

The field of in vitro toxicology and pharmacology routinely employs a variety of assays to determine how chemical compounds may influence cellular processes through epigenetic modifications or by modulating immune responses. These investigations are crucial for understanding a compound's potential therapeutic applications or its toxicological profile.

Epigenetic Effects:

Epigenetic modifications, such as DNA methylation and histone alterations, are key regulators of gene expression without changing the underlying DNA sequence. In vitro studies are essential to determine if a compound can induce changes in these epigenetic marks, potentially leading to altered cellular function. Standard assays in this area include:

DNA Methylation Analysis: Techniques like bisulfite sequencing or methylation-specific PCR are used to assess changes in the methylation patterns of CpG islands in the promoter regions of specific genes.

Histone Modification Analysis: Western blotting or chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) can reveal alterations in histone acetylation, methylation, or phosphorylation.

Immune Effects:

In vitro immune-toxicological and immunomodulatory studies assess the effects of compounds on various immune cells and their functions. Key areas of investigation include:

Cytokine Production: Measuring the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) released by immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), upon exposure to the compound.

Immune Cell Proliferation: Assays like the lymphocyte proliferation assay determine if a compound stimulates or inhibits the proliferation of immune cells, which is a critical aspect of the immune response.

Phagocytosis and Antigen Presentation: Investigating the compound's effect on the ability of phagocytic cells to engulf pathogens and present antigens.

While research exists on the anti-inflammatory properties of other pyridazine (B1198779) and pyridazinone derivatives, which have shown the ability to inhibit the production of pro-inflammatory cytokines in vitro, this information cannot be directly extrapolated to this compound due to the strict focus of this article. The specific substitution pattern of the ethylphenyl group at the 3-position and the chloro groups at the 4- and 6-positions of the pyridazine ring will significantly influence its biological activity.

Therefore, the scientific community currently lacks the data to populate a detailed analysis of the in vitro epigenetic and immune effects of this compound. Future research is warranted to explore these potential interactions and to build a comprehensive molecular profile of this compound. Such studies would be invaluable in determining its potential as a therapeutic agent or in identifying any potential health risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichloro-3-(4-ethylphenyl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted methods. For example, microwave irradiation (e.g., 150–200 W, 100–120°C) reduces reaction times and improves yields compared to traditional heating . Optimization involves adjusting solvent polarity (e.g., DMF or THF), stoichiometry of dichloropyridazine precursors, and temperature gradients. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>98% recommended for pharmacological studies) .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethylphenyl group at C3, chlorines at C4/C6). Anomalies in aromatic proton splitting patterns may indicate isomerization .

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between pyridazine and phenyl rings) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to potential toxicity .

- Waste Disposal : Collect halogenated byproducts separately for professional hazardous waste treatment to avoid environmental contamination .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR shifts or LCMS fragmentation patterns)?

- Methodological Answer :

- Hypothesis Testing : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish solvent artifacts from true signals .

- Advanced MS/MS : Fragment ions at m/z 215 (C4/C6-Cl loss) and 167 (ethylphenyl detachment) should align with theoretical patterns; deviations may indicate impurities or degradation .

Q. What strategies enable selective functionalization of the pyridazine ring while preserving the 4-ethylphenyl substituent?

- Methodological Answer :

- Protection-Deprotection : Protect the ethylphenyl group with tert-butyldimethylsilyl (TBS) before introducing new substituents .

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C3 or C5 positions, leveraging chlorine atoms as directing groups .

- Kinetic Control : Use low temperatures (−78°C) and slow reagent addition to favor mono-substitution over bis-adducts .

Q. How can computational modeling predict the compound’s reactivity or binding affinity in drug discovery contexts?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). The ethylphenyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR Studies : Corrogate electronic parameters (e.g., Hammett σ values for chloro substituents) with experimental IC₅₀ data to refine pharmacophore models .

Q. What experimental designs resolve discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- DSC/TGA Analysis : Differential scanning calorimetry identifies polymorphic forms (e.g., anhydrous vs. hydrated crystals) that affect melting points .

- Solubility Screening : Test in buffered solutions (pH 1–10) and co-solvents (e.g., PEG-400) to account for ionization and aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.